2-Bromo-6-isopropylphenol

Übersicht

Beschreibung

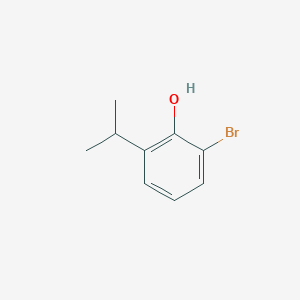

2-Bromo-6-isopropylphenol: is an organic compound with the molecular formula C9H11BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and an isopropyl group at the sixth position on the phenol ring

Wirkmechanismus

Target of Action

Similar compounds such as bronopol, which is also a brominated organic compound, have been shown to have wide-spectrum antimicrobial properties .

Mode of Action

It’s worth noting that bronopol, a similar compound, is proposed to generate bacteriostasis in bacteria via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, Bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .

Pharmacokinetics

The compound’s physical form is reported to be liquid , which could potentially influence its bioavailability and pharmacokinetics.

Action Environment

The compound’s storage temperature is reported to be ambient , suggesting that it may be stable under normal environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-isopropylphenol can be achieved through several methods. One common approach involves the bromination of 6-isopropylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the second position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-isopropylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: 6-Isopropylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-isopropylphenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-isopropylphenol

- 2-Bromo-6-methylphenol

- 2-Chloro-6-isopropylphenol

Uniqueness

Compared to similar compounds, 2-Bromo-6-isopropylphenol is unique due to the specific positioning of the bromine and isopropyl groups on the phenol ring

Biologische Aktivität

2-Bromo-6-isopropylphenol is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, case studies, and relevant research findings, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is synthesized through the bromination of 4-isopropylphenol, typically using bromine in a solvent such as acetic acid or carbon tetrachloride. The reaction selectively substitutes a hydrogen atom at the second position of the phenolic ring, leading to the formation of the compound. The synthesis can be scaled for industrial applications, optimizing conditions for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests potential applications in developing new antimicrobial agents.

The antimicrobial mechanism is primarily attributed to the compound's ability to interact with biological macromolecules, particularly enzymes and proteins. The bromine atom and the hydroxyl group on the phenolic structure facilitate binding to active sites on enzymes, leading to inhibition of their activity. This disruption can affect various biochemical pathways, enhancing its efficacy as an antimicrobial agent.

Case Studies

- Antimicrobial Efficacy : A case study conducted on various bacterial strains demonstrated that this compound could inhibit biofilm formation, which is critical in treating chronic infections. The study reported a reduction in biofilm biomass by up to 70% at concentrations as low as 64 µg/mL.

- Cytotoxicity Studies : In another investigation focusing on cytotoxic effects, this compound was tested on human hepatoma cells. Results indicated significant cytotoxicity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Bromine + Isopropyl group | Yes | 15 µM |

| 2-Bromophenol | Lacks Isopropyl group | Moderate | Not specified |

| 4-Isopropylphenol | Lacks Bromine | Low | Not specified |

This table illustrates that the presence of both bromine and isopropyl groups in this compound enhances its biological activity compared to structurally similar compounds.

Future Research Directions

Further studies are warranted to explore:

- Mechanistic Insights : Detailed biochemical pathways affected by this compound.

- Therapeutic Applications : Potential use in treating resistant bacterial infections and cancer.

- Toxicological Assessments : Comprehensive evaluations of safety profiles for therapeutic use.

Eigenschaften

IUPAC Name |

2-bromo-6-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKMTZVSVBPWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.